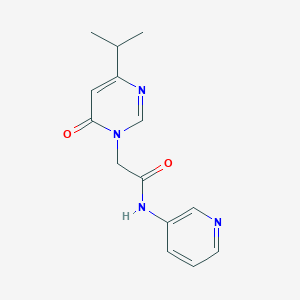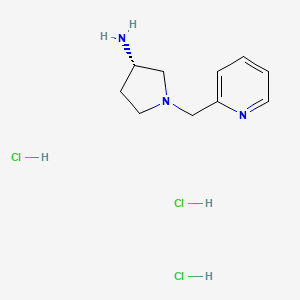
(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Indazole derivatives also have diverse biological activities and have been explored for newer therapeutic possibilities .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis
Piperidine derivatives undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of alkyl boronic esters has been reported in the literature .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological properties. This compound’s piperidine moiety can serve as a scaffold for designing novel drugs. Researchers can explore its potential as a lead compound for developing antiviral, antibacterial, or anticancer agents. Computational studies can guide modifications to enhance its binding affinity to specific drug targets .
Antiviral Activity
Given the importance of antiviral agents, investigating the antiviral potential of this compound is essential. Researchers can assess its activity against various viruses, including RNA viruses (such as influenza, HIV, and SARS-CoV-2) and DNA viruses (such as herpesviruses). In vitro and in silico studies can provide insights into its mechanism of action and potential targets .
Anti-HIV-1 Activity
The compound’s structure suggests it may exhibit anti-HIV-1 activity. Researchers can evaluate its effectiveness against HIV-1 replication and assess its safety profile. Structural modifications can optimize its potency and selectivity .
Antibacterial Agents
Considering the rise of drug-resistant bacterial infections, exploring new antibacterial agents is crucial. The compound’s benzophenone, indole, and benzimidazole moieties make it an interesting candidate. Researchers can investigate its antibacterial activity against Gram-positive and Gram-negative bacteria, aiming for a mechanism of action distinct from traditional antibiotics .
Spiropiperidines and Spiroindazolines
The compound’s spirocyclic nature opens up possibilities for synthesizing spiropiperidines and spiroindazolines. These scaffolds have diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties. Researchers can explore their synthesis and evaluate their pharmacological potential .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules. Investigating MCRs involving this compound can lead to novel piperidine-based structures. Researchers can explore diverse reaction partners to create libraries of bioactive compounds .
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)isatin Derivatives as Broad-Spectrum Antiviral Agents. Molecules, 16(9), 1247. Ran, Y., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 67. Synthesis, characterization, docking study and antimicrobial activity of novel benzophenone, indole and benzimidazole derivatives. Journal of the Iranian Chemical Society, 18(8), 2221-2233.
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-24-21(29-2)18-10-5-14(12-19(18)23-24)20(26)25-11-3-4-17(13-25)30(27,28)16-8-6-15(22)7-9-16/h5-10,12,17H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSSYKFDKJCGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCCC(C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)

![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)


![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)
![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)

![(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2748923.png)
![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)